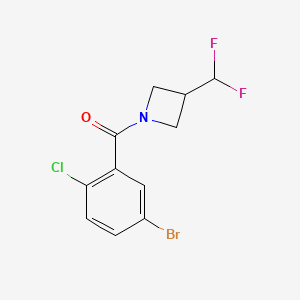
(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone, also known as BDA-410, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways. In cancer research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. In Alzheimer's disease research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein and generates amyloid beta peptides that accumulate in the brain. In inflammation research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates inflammation and oxidative stress.
Biochemical and Physiological Effects:
(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain in animal models. In inflammation research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted therapeutic effects. However, one limitation of using (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many future directions for (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone research, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetic properties, and developing more effective delivery methods. Additionally, further research is needed to fully understand the mechanism of action of (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone and its effects on various biochemical and physiological pathways.
Synthesemethoden
(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 5-bromo-2-chlorobenzoyl chloride with 3-(difluoromethyl)azetidine-1-amine. The resulting product is purified through recrystallization to yield (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In inflammation research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClF2NO/c12-7-1-2-9(13)8(3-7)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQOXCHPREDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2713519.png)

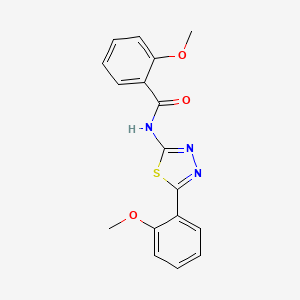
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713525.png)

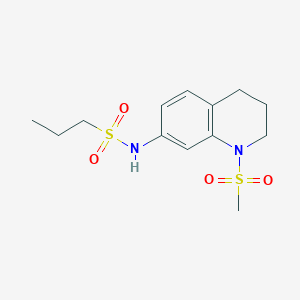
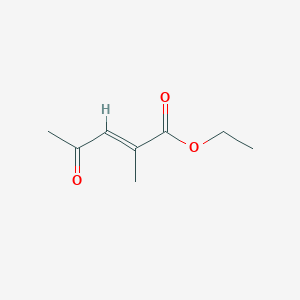

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713531.png)
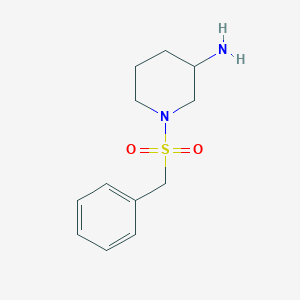
![2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2713534.png)